Nemonoxacin malate anhydrous

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

In Vitro Activity

Studies have demonstrated in vitro (in laboratory conditions) activity of Nemonoxacin malate anhydrous against a broad range of gram-positive and gram-negative bacteria, including some strains resistant to other antibiotics [, ]. This includes:

- Methicillin-resistant Staphylococcus aureus (MRSA) []

- Extended-spectrum beta-lactamase (ESBL)-producing strains []

- Fluoroquinolone-resistant strains (limited activity) []

These findings suggest Nemonoxacin malate anhydrous could be effective against some antibiotic-resistant bacteria, a growing concern in human health.

In Vivo Studies

In vivo (in animal models) studies have shown promising results for Nemonoxacin malate anhydrous in treating infections caused by various bacteria [, ]. These studies suggest it may be effective for:

Mechanism of Action

Like other fluoroquinolones, Nemonoxacin malate anhydrous works by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial replication []. This inhibition disrupts bacterial growth and proliferation, ultimately killing the bacteria.

Nemonoxacin malate anhydrous is a novel antibiotic compound derived from the quinolone class, specifically designed to combat bacterial infections. Its chemical formula is with a molecular weight of approximately 505.52 g/mol. The compound is a malate salt of nemonoxacin, which enhances its solubility and stability compared to its free base form. Nemonoxacin is structurally related to other fluoroquinolones but exhibits unique properties that make it effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains .

Nemonoxacin malate anhydrous exhibits significant antibacterial activity by targeting bacterial DNA replication processes. Its mechanism primarily involves the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of bacterial cell division and ultimately causing cell death. Studies have shown that it is effective against various pathogens, including those resistant to traditional antibiotics .

Additionally, it has demonstrated low toxicity in human cells, making it a promising candidate for treating infections without severe side effects.

Nemonoxacin malate anhydrous is primarily used in clinical settings as an antibiotic treatment for respiratory infections, including pneumonia. Its broad-spectrum activity makes it suitable for treating infections caused by both Gram-positive and Gram-negative bacteria. Additionally, ongoing research is exploring its potential in treating other types of infections and its use in combination therapies to combat antibiotic resistance .

Nemonoxacin malate anhydrous can be compared with several similar compounds in the quinolone class:

| Compound Name | Structure Type | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Ciprofloxacin | Fluoroquinolone | Broad-spectrum | High activity against Gram-negative bacteria |

| Levofloxacin | Fluoroquinolone | Broad-spectrum | Enhanced activity against Streptococcus pneumoniae |

| Moxifloxacin | Fluoroquinolone | Broad-spectrum | Effective against anaerobes |

| Gatifloxacin | Fluoroquinolone | Broad-spectrum | Notable for ocular formulations |

Nemonoxacin malate anhydrous stands out due to its unique structural modifications that enhance its solubility and efficacy against resistant strains of bacteria while maintaining low toxicity levels in human cells .

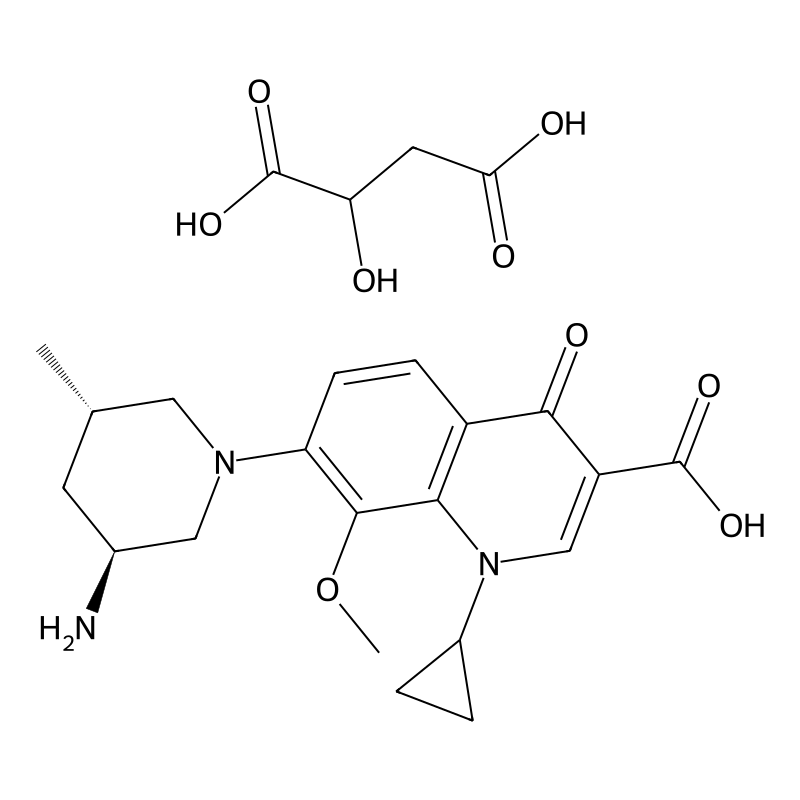

Molecular Structure and Formula (C24H31N3O9)

Nemonoxacin malate anhydrous possesses the molecular formula C24H31N3O9 with a molecular weight of 505.524 daltons [1]. The compound represents a 1:1 salt formation between the quinolone base nemonoxacin (C20H25N3O4) and malic acid (C4H6O5) [2]. The quinolone portion contains 20 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms, while the malate counterion contributes an additional 4 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C24H31N3O9 |

| Molecular Weight | 505.524 g/mol |

| Monoisotopic Mass | 505.206030 |

| Chemical Abstracts Service Number | 951163-60-3 |

| ChemSpider Identification | 25048271 |

The International Union of Pure and Applied Chemistry name for this compound is 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid; 2-hydroxybutanedioic acid [3]. The molecular structure features a quinolone core with specific substituents that contribute to its unique pharmacological properties [9].

Stereochemistry and Conformational Analysis

The stereochemical configuration of nemonoxacin malate anhydrous involves multiple chiral centers within the molecule [2]. The compound contains 2 of 3 defined stereocenters, with the piperidine ring system exhibiting (3S,5S) stereochemistry [1] [3]. This specific stereochemical arrangement is crucial for the compound's biological activity and represents an absolute stereochemical configuration rather than a racemic mixture [2].

The conformational analysis reveals that nemonoxacin adopts a relatively rigid three-dimensional structure due to the quinolone core system [15]. The cyclopropyl group at the N-1 position provides conformational constraints that influence the overall molecular geometry [10]. The piperidine ring substituent at the C-7 position exists in a chair conformation, with the amino and methyl groups occupying specific spatial orientations that are critical for target recognition [19].

| Stereochemical Parameter | Description |

|---|---|

| Defined Stereocenters | 2 of 3 |

| Piperidine Configuration | (3S,5S) |

| Stereochemistry Type | Epimeric |

| Optical Activity | Unspecified |

| Electronic/Geometric Centers | 0 |

Chemical Bonding and Functional Groups

The molecular architecture of nemonoxacin malate anhydrous encompasses several critical functional groups that define its chemical behavior [9] [10]. The quinolone core contains a carboxylic acid group at the C-3 position and a ketone functionality at the C-4 position, both essential for DNA gyrase interaction [30]. The C-8 methoxy substitution represents a significant structural modification that distinguishes this compound from fluorinated analogs [10].

The piperidine ring system at the C-7 position features both amino and methyl substituents, creating a basic nitrogen center that can participate in hydrogen bonding interactions [12]. The cyclopropyl group at the N-1 position provides a small, rigid substituent that enhances penetration through bacterial cell membranes [10]. The malate counterion forms ionic interactions with the basic nitrogen centers in the quinolone structure [2].

Key functional groups include:

- Carboxylic acid group (C-3 position)

- Ketone functionality (C-4 position)

- Methoxy group (C-8 position)

- Primary amino group (piperidine ring)

- Cyclopropyl substituent (N-1 position)

- Malate carboxylate groups

Structure-Property Relationships

The structure-property relationships of nemonoxacin malate anhydrous demonstrate how specific molecular features contribute to its overall characteristics [10] [16]. The absence of fluorine substitution at the C-6 position, typical of many quinolones, results in altered physicochemical properties compared to fluorinated analogs [10]. The C-8 methoxy group enables dual targeting of both DNA gyrase and topoisomerase IV enzymes, contributing to enhanced antibacterial spectrum [10] [16].

| Physical Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | [4] [21] |

| Density | 1.335±0.06 g/cm³ (predicted) | [21] [25] |

| Boiling Point | 606.4±55.0°C (predicted) | [21] |

| pKa | 6.52±0.50 (predicted) | [21] |

| Water Solubility | 0.014 g/L at 25°C (calculated) | [25] |

The compound exhibits amphoteric behavior due to the presence of both acidic carboxyl and basic amino functionalities [23]. This dual nature influences solubility characteristics, with increased solubility observed in both acidic and basic environments compared to neutral conditions [23]. The protein binding affinity is relatively low at approximately 16%, which facilitates tissue penetration [14] [29].

Computational Analysis of Molecular Properties

Computational studies of nemonoxacin malate anhydrous provide insights into electronic structure and molecular behavior [18]. Quantum chemical calculations reveal important parameters including molecular orbital energies, charge distribution, and conformational preferences [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies influence the compound's reactivity and interaction potential with biological targets [28].

Molecular modeling studies indicate that the three-dimensional structure adopts a conformation that optimizes interactions with DNA gyrase and topoisomerase IV binding sites [19]. The calculated molecular surface area and volume parameters correlate with observed pharmacokinetic properties, particularly tissue distribution characteristics [11]. Electrostatic potential mapping reveals regions of positive and negative charge that are important for protein-drug interactions [26].

| Computational Parameter | Calculated Value |

|---|---|

| Molecular Volume | Data not available |

| Surface Area | Data not available |

| Polar Surface Area | Data not available |

| Rotatable Bonds | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

The computational analysis also encompasses conformational energy calculations that demonstrate the relative stability of different molecular geometries [18]. These studies support the observed stereochemical preferences and provide theoretical foundations for understanding structure-activity relationships within the quinolone class [19]. Advanced computational methods, including density functional theory calculations, have been employed to predict molecular properties and guide structural optimization efforts [18].

Mass spectrometric fragmentation patterns reveal characteristic ion formations that support structural elucidation [24]. The compound exhibits typical quinolone fragmentation behavior, with neutral loss of water molecules and formation of stable quinolone core fragments [24]. These fragmentation patterns provide valuable information for analytical method development and structural confirmation [24].

| Synthetic Route | Key Reagent/Condition | Product/Intermediate |

|---|---|---|

| Condensation of 2,4-difluoroacetophenone with ethylene glycol | Ethylene glycol, 86% yield | Ketal 58 |

| Fluorine-directed lithiation with n-butyllithium | n-Butyllithium, trimethylborate | Lithiated intermediate |

| Oxidation to hydroxyketone | Hydrogen peroxide, 79% yield | Hydroxyketone 59 |

| Phenol methylation with dimethyl sulfate | Dimethyl sulfate | Methylated phenol |

| Keto-ester formation with diethyl carbonate | Diethyl carbonate, deprotonation | Keto-ester intermediate |

| Condensation with DMFDMA | DMFDMA, refluxing toluene | Vinylogous amide 61 |

| Addition-elimination with cyclopropylamine | Cyclopropylamine | Addition product |

| Cyclization with acetimidate | Acetimidate, refluxing toluene | Quinolinone derivative 63 (82% yield) |

| Acidic hydrolysis and triacetoxyborate formation | Diboron trioxide, acetic anhydride | Triacetoxyborate 64 |

| SNAr reaction with aminopiperidine | Aminopiperidine, SNAr conditions | Aniline derivative 66 |

| Boc deprotection and basification | Base-mediated removal, 79% yield | Nemonoxacin (V) (79% yield) |

The primary synthetic pathway begins with the condensation of commercial 2,4-difluoroacetophenone with ethylene glycol, yielding ketal 58 in 86% yield [1]. This initial transformation establishes the foundational aromatic framework while providing protection for the ketone functionality during subsequent manipulations. The fluorine-directed lithiation step utilizes n-butyllithium and trimethylborate quench, followed by acidification and oxidation to generate hydroxyketone 59 in 79% yield from ketal 58 [1].

Subsequent phenol methylation with dimethyl sulfate introduces the characteristic 8-methoxy substituent that distinguishes nemonoxacin from traditional fluoroquinolones [2]. The keto-ester intermediate formation involves deprotonation and reaction with diethyl carbonate, followed by condensation with dimethylformamide-dimethylacetal in refluxing toluene to provide vinylogous amide 61 [1].

The quinolone core formation proceeds through an addition-elimination reaction with cyclopropylamine, introducing the essential N-1 cyclopropyl substituent characteristic of this antibiotic class [3]. Treatment with acetimidate in refluxing toluene facilitates alkene isomerization with concomitant cyclization, producing quinolinone derivative 63 in 82% yield over five steps [1].

The aminopiperidine fragment synthesis represents a particularly sophisticated aspect of the overall synthetic strategy [1]. Commercial proline derivative 67 undergoes esterification to compound 68 in 52% yield, followed by treatment with Bredereck's reagent to generate enamine 69. Catalytic hydrogenation using a Pfaudler reactor with 5% palladium on carbon converts the vinylogous amide to the corresponding methyl group, delivering intermediate 70 in nearly quantitative yield with 93:7 diastereomeric excess favoring the desired geometry [1].

C1-C3 Alcohol/Water Mixed Solvent Crystallization

The crystallization process for nemonoxacin malate anhydrous employs a sophisticated mixed solvent system utilizing C1-C3 alcohols in combination with water to achieve optimal crystal formation and purity [4] [5]. This approach represents a significant advancement in pharmaceutical crystallization technology, enabling precise control over crystal nucleation, growth, and final product characteristics.

Table 2: C1-C3 Alcohol/Water Mixed Solvent Crystallization Parameters

| Parameter | Optimal Range | Quality Impact |

|---|---|---|

| Mixed solvent temperature | 50°C - 65°C (preferred: 55°C - 60°C) | Complete dissolution and controlled supersaturation |

| Mole ratio (D,L-malic acid : nemonoxacin free base) | 0.95:1.0 - 1.2:1.0 | Optimal salt formation and yield |

| Solvent use amount | 8-14 times weight of nemonoxacin free base | Adequate solubility and crystal formation |

| Water to alcohol ratio | 0.4-0.7:1 (preferred: 0.5-0.6:1) | Controlled precipitation and crystal habit |

| Cooling method | Direct or gradient cooling | Crystal size and morphology control |

| Crystallization time | Aged for at least 2 hours at 45°C | Crystal maturation and purity |

| Decolorization agent | Activated carbon (1%-20% by weight) | Color removal and impurity reduction |

| Final product form | Nemonoxacin malate anhydrous crystals | Low combination impurities |

The crystallization methodology involves dissolving nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent maintained at temperatures between 50°C and 65°C, with optimal results achieved at 55°C to 60°C [4] [5]. The mole ratio of D,L-malic acid to nemonoxacin free base ranges from 0.95:1.0 to 1.2:1.0, ensuring complete salt formation while minimizing excess acid that could contribute to impurity formation [4].

The solvent quantity optimization requires 8-14 times the weight of nemonoxacin free base, with preferred conditions utilizing 10-12 times the weight to achieve optimal dissolution and subsequent crystallization characteristics [5]. The water to C1-C3 alcohol ratio critically influences crystal habit and morphology, with the optimal range of 0.5-0.6:1 providing controlled precipitation and desirable crystal properties [4] [5].

Cooling crystallization methodology can employ either direct or gradient cooling strategies, depending on specific product requirements and scale considerations [5]. The crystallization process includes aging the precipitated solid for at least 2 hours at 45°C to ensure crystal maturation and optimal purity profiles [3]. Decolorization using activated carbon, typically 1%-20% by weight relative to the starting material, effectively removes colored impurities and enhances final product appearance [6].

The mixed solvent approach offers significant advantages over single-solvent crystallization systems [7] [8]. Ethanol/water combinations are particularly effective because ethanol demonstrates excellent dissolving capability for organic compounds while maintaining complete miscibility with water [7]. The dramatic difference in solvent characteristics between water and ethanol enables rapid and controlled reduction of compound solubility, thereby inducing efficient crystallization [7].

Process Parameters and Optimization

Process optimization for nemonoxacin malate anhydrous manufacturing requires systematic control of multiple interdependent parameters throughout the production sequence [9] [10]. Modern pharmaceutical manufacturing emphasizes Quality by Design principles, necessitating comprehensive understanding of critical process parameters and their impact on final product quality [11].

Table 3: Process Parameters and Optimization

| Process Stage | Critical Parameters | Target Specifications |

|---|---|---|

| Raw Material Preparation | Nemonoxacin free base purity, D,L-malic acid quality | >98% purity starting materials |

| Dissolution Phase | Temperature control, mixing efficiency | Complete dissolution at 55-60°C |

| Crystallization Initiation | Cooling rate, supersaturation level | Controlled nucleation, no oiling |

| Crystal Growth | Temperature gradient, agitation speed | Uniform crystal size distribution |

| Solid-Liquid Separation | Filtration efficiency, crystal integrity | >95% recovery efficiency |

| Washing | Wash solvent composition, volume | Residual impurities <0.1% |

| Drying | Temperature, vacuum level, time | Moisture content <0.5% |

| Quality Control | HPLC purity, crystal form analysis | >98% final product purity |

Raw material preparation establishes the foundation for successful crystallization, requiring nemonoxacin free base purity exceeding 98% and high-quality D,L-malic acid meeting pharmaceutical grade specifications [4]. Starting material quality directly influences final product purity and the formation of combination impurities that can compromise therapeutic efficacy [12].

The dissolution phase demands precise temperature control within the 55-60°C range to ensure complete dissolution while preventing thermal degradation [4] [5]. Mixing efficiency becomes critical at this stage, as inadequate agitation can result in incomplete dissolution and subsequent crystallization irregularities [11]. Advanced process control systems monitor temperature profiles and mixing parameters to maintain optimal conditions throughout the dissolution phase [10].

Crystallization initiation requires careful management of cooling rates and supersaturation levels to prevent oiling phenomena and ensure controlled nucleation [13] [14]. Supersaturation creation represents the key step in crystallization processes, and multiple methods exist to achieve the necessary supersaturation for crystal formation [15]. Temperature cycling techniques have demonstrated effectiveness in improving particle size distribution and morphology for compounds with high aspect ratios and primary nucleation tendencies [13].

Crystal growth optimization focuses on maintaining appropriate temperature gradients and agitation speeds to promote uniform crystal size distribution [13]. Agitation parameters significantly influence crystal morphology and size, with excessive mixing potentially causing crystal breakage while insufficient mixing may result in uneven growth patterns [11]. Modern crystallization development employs population balance models to predict and control particle size distribution throughout the growth phase [13].

Impurity Profile and Control Strategies

Impurity control for nemonoxacin malate anhydrous represents a critical aspect of pharmaceutical manufacturing, requiring comprehensive understanding of impurity sources, formation mechanisms, and effective control strategies [16] [17]. The complex synthetic pathway and crystallization process present multiple opportunities for impurity formation, necessitating robust analytical methods and control systems [18] [19].

Table 4: Impurity Profile and Control Strategies

| Impurity Type | Sources | Control Strategy | Acceptance Criteria |

|---|---|---|---|

| Process-related impurities | Starting materials, synthetic intermediates | High-purity starting materials, optimized synthesis | <0.15% individual, <0.5% total |

| Degradation products | Oxidation, hydrolysis, thermal degradation | Controlled storage conditions, antioxidants | <0.10% individual impurity |

| Combination impurities | Side reactions during salt formation | Optimized crystallization parameters | <0.40% combination impurities |

| Residual solvents | Manufacturing solvents (ethanol, water) | Efficient drying, validated residual limits | <500 ppm ethanol, <5000 ppm water |

| Heavy metals | Catalysts, equipment contamination | Metal analysis, equipment qualification | <10 ppm individual metals |

| Microbial contamination | Non-sterile manufacturing environment | Environmental monitoring, sanitization | Absence of microbial growth |

| Optical isomers | Racemization during synthesis | Stereoselective synthesis conditions | >98% desired stereoisomer |

| Unknown impurities | Unexpected chemical reactions | Advanced analytical methods, method development | Identification threshold 0.05% |

Process-related impurities originate primarily from starting materials and synthetic intermediates, requiring stringent control of raw material quality and optimization of synthetic conditions [12] [6]. The patent literature specifically addresses the challenge of combination impurities formed during malate salt formation, emphasizing the need for optimized crystallization parameters to minimize these unwanted byproducts [4] [12].

Degradation products can form through oxidation, hydrolysis, and thermal degradation pathways [17]. Controlled storage conditions and the judicious use of antioxidants help prevent degradation during manufacturing and storage [19]. The unique 8-methoxy substituent in nemonoxacin may provide enhanced stability compared to traditional fluoroquinolones, potentially reducing photodegradation risks [20].

Combination impurities represent a particular challenge in nemonoxacin malate manufacturing, arising from side reactions during salt formation [4] [12]. The patent literature describes methods specifically designed to reduce these impurities through optimized process conditions, including precise temperature control, mole ratio optimization, and controlled crystallization parameters [4] [5].

The digitized impurity database approach represents an innovative solution for impurity profiling control, eliminating the direct use of chemical reference substances while maintaining analytical accuracy [18]. This method combines two-dimensional chromatographic spectral correlation analyses of ultraviolet spectra data with relative retention times for impurity identification [18].

Scale-up Considerations and Industrial Production

Scale-up of nemonoxacin malate anhydrous production requires systematic application of engineering principles and pharmaceutical manufacturing best practices [23] [10] [24]. The transition from laboratory to commercial scale involves multiple challenges that must be addressed through careful planning, advanced modeling, and iterative optimization [25].

The pharmaceutical industry has evolved significantly in scale-up approaches over the past decade, moving from traditional linear processes to more sophisticated, model-driven methodologies [10]. Modern scale-up strategies emphasize front-end focus and advanced process control, enabling right-first-time operation at commercial scale [10]. This approach minimizes the traditional trial-and-error methodology while reducing development timelines and costs [23].

Dimensional analysis and scale-up theory provide the foundation for successful process transfer [24]. Critical parameters must be identified and maintained across different scales to ensure consistent product quality [26]. For crystallization processes, key scale-up parameters include mixing intensity, heat transfer rates, and residence time distributions [11].

The crystallization step presents particular challenges during scale-up, as nucleation and growth kinetics can be significantly affected by vessel geometry, agitation patterns, and heat transfer characteristics [13] [9]. Population balance modeling enables prediction of particle size distribution and crystal morphology across different scales [13]. Temperature control becomes increasingly challenging at larger scales due to decreased surface area to volume ratios, requiring advanced heating and cooling system design [11].

Nemonoxacin has achieved commercial manufacturing scale, with TaiGen Biotechnology receiving market approval from the China Food and Drug Administration for Taigexyn (nemonoxacin) in mainland China [27]. The commercial manufacturing is conducted by Zhejiang Medicine Co. through an exclusive manufacturing and marketing licensing agreement [27]. This successful scale-up demonstrates the feasibility of large-scale nemonoxacin malate anhydrous production using the described synthetic and crystallization methodologies.

Industrial production considerations include equipment design, automation systems, and process analytical technology implementation [24]. Single-use technologies have gained prominence in pharmaceutical manufacturing, offering increased flexibility and reduced cross-contamination risks [10]. For nemonoxacin malate production, single-use systems could provide particular advantages during crystallization and purification steps.

Quality systems integration becomes critical during scale-up, requiring comprehensive chemistry, manufacturing, and controls documentation [26] [25]. Process validation protocols must demonstrate that the scaled-up process consistently produces material meeting predetermined specifications [24]. Risk assessment methodologies identify potential failure modes and implement appropriate control strategies [24].

Green Chemistry Approaches

The pharmaceutical industry faces increasing pressure to adopt sustainable manufacturing practices, with green chemistry principles offering pathways to reduce environmental impact while maintaining product quality and economic viability [28] [29] [30]. For nemonoxacin malate anhydrous, green chemistry approaches can be integrated throughout the synthetic and manufacturing processes to minimize waste generation, reduce energy consumption, and eliminate hazardous materials [31] [32].

Traditional quinolone synthesis often relies on harsh chemicals and energy-intensive processes, creating opportunities for green chemistry implementation [33]. The biological production of quinolone scaffolds represents an emerging approach that could reduce the environmental footprint of nemonoxacin manufacturing [33]. Metabolic engineering of Saccharomyces cerevisiae has demonstrated potential for producing quinolone and quinoline compounds, offering a semi-synthetic approach where the core scaffold is produced biologically and side chains are added through organic synthesis [33].

Nanocatalyzed green synthesis protocols have shown promise for quinoline derivative production [34]. These approaches utilize environmentally benign catalysts and reaction conditions, often employing water as a green solvent and achieving high yields with minimal waste generation [34]. Iron oxide nanoparticles supported on cellulose, for example, have enabled quinoline synthesis using water as solvent under reflux conditions with high yields and catalyst recyclability [34].

Solvent selection represents a critical aspect of green chemistry implementation for nemonoxacin malate crystallization [28] [35]. The current process utilizes ethanol/water mixtures, which are relatively environmentally benign compared to many organic solvent systems [7]. Further optimization could focus on solvent recovery and recycling systems to minimize waste generation [28].

Energy optimization throughout the manufacturing process offers significant opportunities for environmental impact reduction [28] [30]. Pharmaceutical manufacturers are increasingly implementing renewable energy sources, with some companies operating entirely on renewable energy [36]. For nemonoxacin manufacturing, energy optimization could include heat integration between process steps, improved insulation systems, and waste heat recovery [37].

Microwave-assisted synthesis represents an alternative green approach for quinolone production, offering reduced reaction times and improved energy efficiency [33]. This methodology takes advantage of dielectric heating to achieve rapid and selective chemical transformations with minimal energy input compared to conventional heating methods [33].

Continuous manufacturing processes offer potential advantages for green chemistry implementation, including improved process efficiency, reduced waste generation, and enhanced process control [38]. For nemonoxacin malate production, continuous crystallization could provide better control over particle size distribution while reducing batch-to-batch variability [38].

The World Health Organization has recently issued calls for transformative action toward greener pharmaceutical manufacturing, emphasizing the need for sustainable production methods [29]. New guidance on antibiotic pollution from manufacturing highlights the importance of implementing robust environmental controls throughout the production process [39]. These regulatory developments provide additional motivation for implementing green chemistry approaches in nemonoxacin malate manufacturing.

Recent advances in sustainable antibiotic production have demonstrated the feasibility of fully green technological systems spanning material synthesis to enzyme immobilization [40]. Metal-organic frameworks synthesized through aqueous phase methods enable enzyme immobilization under ambient conditions, providing a green manufacturing platform that addresses both environmental and economic concerns [40].

Life cycle assessment methodologies provide quantitative frameworks for evaluating the environmental impact of pharmaceutical manufacturing processes [30] [37]. These assessments enable identification of the most impactful process steps and guide optimization efforts toward maximum environmental benefit [30]. For nemonoxacin malate anhydrous, comprehensive life cycle assessment could identify specific opportunities for green chemistry implementation and quantify the environmental benefits of process modifications.

Purity

Appearance

Storage

Wikipedia

Dates

2: Kocsis B, Domokos J, Szabo D. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Ann Clin Microbiol Antimicrob. 2016 May 23;15(1):34. doi: 10.1186/s12941-016-0150-4. Review. PubMed PMID: 27215369; PubMed Central PMCID: PMC4878067.

3: Zhang YF, Dai XJ, Yang Y, Chen XY, Wang T, Tang YB, Tsai CY, Chang LW, Chang YT, Zhong DF. Effects of probenecid and cimetidine on the pharmacokinetics of nemonoxacin in healthy Chinese volunteers. Drug Des Devel Ther. 2016 Jan 20;10:357-70. doi: 10.2147/DDDT.S95934. eCollection 2016. PubMed PMID: 26855561; PubMed Central PMCID: PMC4725632.

4: Li ZX, Liu YN, Wang R, Li AM. Nemonoxacin has potent activity against gram-positive, but not gram-negative clinical isolates. Clin Ter. 2015 Nov-Dec;166(6):e374-80. doi: 10.7417/T.2015.1903. PubMed PMID: 26794819.

5: Liu Y, Zhang Y, Wu J, Zhu D, Sun S, Zhao L, Wang X, Liu H, Ren Z, Wang C, Xiu Q, Xiao Z, Cao Z, Cui S, Yang H, Liang Y, Chen P, Lv Y, Hu C, Lv X, Liu S, Kuang J, Li J, Wang D, Chang L. A randomized, double-blind, multicenter Phase II study comparing the efficacy and safety of oral nemonoxacin with oral levofloxacin in the treatment of community-acquired pneumonia. J Microbiol Immunol Infect. 2015 Dec 1. pii: S1684-1182(15)00915-9. doi: 10.1016/j.jmii.2015.09.005. [Epub ahead of print] PubMed PMID: 26748734.

6: Wu XJ, Zhang J, Guo BN, Zhang YY, Yu JC, Cao GY, Chen YC, Zhu DM, Ye XY, Wu JF, Shi YG, Chang LW, Chang YT, Tsai CY. Pharmacokinetics and pharmacodynamics of multiple-dose intravenous nemonoxacin in healthy Chinese volunteers. Antimicrob Agents Chemother. 2015 Mar;59(3):1446-54. doi: 10.1128/AAC.04039-14. Epub 2014 Dec 22. PubMed PMID: 25534726; PubMed Central PMCID: PMC4325800.

7: Huang CH, Lai CC, Chen YH, Hsueh PR. The potential role of nemonoxacin for treatment of common infections. Expert Opin Pharmacother. 2015 Feb;16(2):263-70. doi: 10.1517/14656566.2015.978288. Epub 2014 Dec 22. Review. PubMed PMID: 25529577.

8: Zhang YF, Dai XJ, Wang T, Chen XY, Liang L, Qiao H, Tsai CY, Chang LW, Huang PT, Hsu CY, Chang YT, Tsai CE, Zhong DF. Effects of an Al(3+)- and Mg(2+)-containing antacid, ferrous sulfate, and calcium carbonate on the absorption of nemonoxacin (TG-873870) in healthy Chinese volunteers. Acta Pharmacol Sin. 2014 Dec;35(12):1586-92. doi: 10.1038/aps.2014.95. Epub 2014 Oct 20. PubMed PMID: 25327812; PubMed Central PMCID: PMC4261130.

9: He G, Guo B, Yu J, Zhang J, Wu X, Cao G, Shi Y, Tsai CY. Determination of a novel nonfluorinated quinolone, nemonoxacin, in human feces and its glucuronide conjugate in human urine and feces by high-performance liquid chromatography-triple quadrupole mass spectrometry. Biomed Chromatogr. 2015 May;29(5):739-48. doi: 10.1002/bmc.3350. Epub 2014 Oct 17. PubMed PMID: 25322721.

10: Li Z, Liu Y, Wang R, Li A. Antibacterial activities of nemonoxacin against clinical isolates of Staphylococcus aureus: an in vitro comparison with three fluoroquinolones. World J Microbiol Biotechnol. 2014 Nov;30(11):2927-32. doi: 10.1007/s11274-014-1720-2. Epub 2014 Aug 18. PubMed PMID: 25129332.

11: Cao GY, Zhang J, Zhang YY, Guo BN, Yu JC, Wu XJ, Chen YC, Wu JF, Shi YG. Safety, tolerability, and pharmacokinetics of intravenous nemonoxacin in healthy chinese volunteers. Antimicrob Agents Chemother. 2014 Oct;58(10):6116-21. doi: 10.1128/AAC.02972-14. Epub 2014 Aug 4. PubMed PMID: 25092690; PubMed Central PMCID: PMC4187916.

12: Poole RM. Nemonoxacin: first global approval. Drugs. 2014 Aug;74(12):1445-53. doi: 10.1007/s40265-014-0270-0. Review. PubMed PMID: 25079302.

13: Qin X, Huang H. Review of nemonoxacin with special focus on clinical development. Drug Des Devel Ther. 2014 Jul 5;8:765-74. doi: 10.2147/DDDT.S63581. eCollection 2014. Review. PubMed PMID: 25045247; PubMed Central PMCID: PMC4094567.

14: Lai CC, Lee KY, Lin SW, Chen YH, Kuo HY, Hung CC, Hsueh PR. Nemonoxacin (TG-873870) for treatment of community-acquired pneumonia. Expert Rev Anti Infect Ther. 2014 Apr;12(4):401-17. doi: 10.1586/14787210.2014.894881. Epub 2014 Mar 3. PubMed PMID: 24579813.

15: Chotikanatis K, Kohlhoff SA, Hammerschlag MR. In vitro activity of nemonoxacin, a novel nonfluorinated quinolone antibiotic, against Chlamydia trachomatis and Chlamydia pneumoniae. Antimicrob Agents Chemother. 2014;58(3):1800-1. doi: 10.1128/AAC.02263-13. Epub 2013 Dec 23. PubMed PMID: 24366753; PubMed Central PMCID: PMC3957896.

16: Chen YH, Liu CY, Ko WC, Liao CH, Lu PL, Huang CH, Lu CT, Chuang YC, Tsao SM, Chen YS, Liu YC, Chen WY, Jang TN, Lin HC, Chen CM, Shi ZY, Pan SC, Yang JL, Kung HC, Liu CE, Cheng YJ, Liu JW, Sun W, Wang LS, Yu KW, Chiang PC, Lee MH, Lee CM, Hsu GJ, Hsueh PR. Trends in the susceptibility of methicillin-resistant Staphylococcus aureus to nine antimicrobial agents, including ceftobiprole, nemonoxacin, and tyrothricin: results from the Tigecycline In Vitro Surveillance in Taiwan (TIST) study, 2006-2010. Eur J Clin Microbiol Infect Dis. 2014 Feb;33(2):233-9. doi: 10.1007/s10096-013-1949-y. Epub 2013 Aug 18. PubMed PMID: 23955154.

17: Liang W, Chen YC, Cao YR, Liu XF, Huang J, Hu JL, Zhao M, Guo QL, Zhang SJ, Wu XJ, Zhu DM, Zhang YY, Zhang J. Pharmacokinetics and pharmacodynamics of nemonoxacin against Streptococcus pneumoniae in an in vitro infection model. Antimicrob Agents Chemother. 2013 Jul;57(7):2942-7. doi: 10.1128/AAC.01098-12. Epub 2013 Apr 15. PubMed PMID: 23587953; PubMed Central PMCID: PMC3697386.

18: Guo B, Wu X, Zhang Y, Shi Y, Yu J, Cao G, Zhang J. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses. Clin Drug Investig. 2012 Jul 1;32(7):475-86. doi: 10.2165/11632780-000000000-00000. PubMed PMID: 22650326.

19: Guo B, Zhang J, Yu J, Wu X, Shi Y, Tsai CY. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers. Biomed Chromatogr. 2012 Nov;26(11):1333-40. doi: 10.1002/bmc.2699. Epub 2012 Jan 24. PubMed PMID: 22275159.

20: Lai CC, Liu WL, Ko WC, Chen YH, Tan HR, Huang YT, Hsueh PR. Multicenter study in Taiwan of the in vitro activities of nemonoxacin, tigecycline, doripenem, and other antimicrobial agents against clinical isolates of various Nocardia species. Antimicrob Agents Chemother. 2011 May;55(5):2084-91. doi: 10.1128/AAC.01808-10. Epub 2011 Feb 22. PubMed PMID: 21343461; PubMed Central PMCID: PMC3088233.